Methyl 1-naphthoate Methyl 1-naphthoate
Brand Name: Vulcanchem
CAS No.: 2459-24-7
VCID: VC7814284
InChI: InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
SMILES: COC(=O)C1=CC=CC2=CC=CC=C21
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol

Methyl 1-naphthoate

CAS No.: 2459-24-7

Cat. No.: VC7814284

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-naphthoate - 2459-24-7

Specification

CAS No. 2459-24-7
Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
IUPAC Name methyl naphthalene-1-carboxylate
Standard InChI InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Standard InChI Key HMRROBKAACRWBP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=CC=CC=C21
Canonical SMILES COC(=O)C1=CC=CC2=CC=CC=C21
Melting Point 59.5 °C

Introduction

Chemical Identification and Structural Properties

Methyl 1-naphthoate is formally identified as methyl naphthalene-1-carboxylate, with the systematic IUPAC name methyl 1-naphthoate. Its molecular formula is C12H10O2\text{C}_{12}\text{H}_{10}\text{O}_{2}, yielding an average molecular mass of 186.21 g/mol and a monoisotopic mass of 186.06808 g/mol . The compound’s structure comprises a naphthalene backbone substituted at the 1-position with a methoxycarbonyl group (–COOCH3_3), which confers planarity and facilitates π-π stacking interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H10O2\text{C}_{12}\text{H}_{10}\text{O}_{2}
Average Mass186.21 g/mol
Monoisotopic Mass186.06808 g/mol
PSA (Polar Surface Area)26.30 Ų
LogP (Octanol-Water)2.93

The compound’s planar aromatic system and ester functional group contribute to its moderate hydrophobicity (LogP = 2.93), making it soluble in organic solvents like acetone and ethyl acetate while sparingly soluble in water .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 1-naphthoate is typically synthesized via acid-catalyzed esterification of 1-naphthoic acid with methanol. A representative procedure involves refluxing equimolar quantities of 1-naphthoic acid and methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds via nucleophilic acyl substitution, with the acid catalyst protonating the carbonyl oxygen to enhance electrophilicity.

Reaction Scheme:

1-Naphthoic Acid+CH3OHH2SO4,ΔMethyl 1-Naphthoate+H2O\text{1-Naphthoic Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl 1-Naphthoate} + \text{H}_2\text{O}

After refluxing for 6–8 hours, the mixture is neutralized, and the product is isolated via solvent extraction followed by vacuum distillation. Yields typically exceed 80% under optimized conditions .

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance efficiency. For example, a fixed-bed reactor loaded with solid acid catalysts (e.g., sulfonated polystyrene resins) enables continuous esterification at elevated pressures (5–10 bar) and temperatures (120–150°C) . This approach minimizes side reactions and improves throughput, achieving >90% conversion rates .

Physicochemical Characteristics

Thermal Stability

Methyl 1-naphthoate exhibits a boiling point of 169°C at 20 mmHg and a flash point of 146°C . Its thermal degradation begins above 250°C, producing naphthalene and carbon dioxide as primary decomposition products.

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (C=O stretch) and 1270 cm1^{-1} (C–O ester stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include δ 8.2–7.5 ppm (aromatic protons) and δ 3.9 ppm (singlet, –OCH3_3) .

Applications in Coordination Chemistry and Materials Science

Ligand in Metal Complexes

Methyl 1-naphthoate acts as a monodentate ligand, coordinating to transition metals through the ester carbonyl oxygen. For instance, its complexes with Cu(II) and Au(I) demonstrate catalytic activity in cross-coupling reactions .

Table 2: Representative Metal Complexes

Metal IonCoordination ModeApplication
Cu(II)MonodentateOxidation Catalysis
Au(I)Bridging LigandAlkyne Hydration Catalysis

Monomer in Polymer Synthesis

Incorporating methyl 1-naphthoate into polymer backbones enhances thermal stability. For example, copolymerization with styrene yields materials with glass transition temperatures (TgT_g) exceeding 120°C, compared to 100°C for pure polystyrene .

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